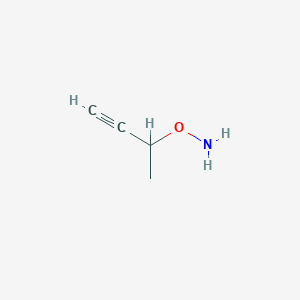
O-But-3-yn-2-ylhydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-But-3-yn-2-ylhydroxylamine: is an organic compound that features both an alkyne and a hydroxylamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroxylamine Hydrochloride Method: One common method involves the reaction of hydroxylamine hydrochloride with an appropriate alkyne precursor under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the formation of the desired product.
Alkyne Addition Method: Another method involves the addition of hydroxylamine to an alkyne compound. This reaction can be catalyzed by transition metals such as palladium or copper, which help in the activation of the alkyne for nucleophilic attack by the hydroxylamine.
Industrial Production Methods: Industrial production of O-But-3-yn-2-ylhydroxylamine may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and scalability. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: O-But-3-yn-2-ylhydroxylamine can undergo oxidation reactions to form oximes or nitriles. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced to form amines or other reduced derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxylamine group can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines, hydroxylamines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry: O-But-3-yn-2-ylhydroxylamine is used as a building block in organic synthesis. It can be employed in the formation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals.
Biology: In biological research, this compound can be used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of O-But-3-yn-2-ylhydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This can lead to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, thereby modulating their function. The alkyne group can also participate in click chemistry reactions, enabling the formation of bioconjugates and other complex structures.
Comparaison Avec Des Composés Similaires
But-3-yn-2-ol: This compound is similar in structure but lacks the hydroxylamine group. It is used in organic synthesis and as a solvent.
Hydroxylamine: A simpler compound that lacks the alkyne group. It is widely used in organic synthesis and as a reducing agent.
Propargylamine: Contains both an alkyne and an amine group, similar to O-But-3-yn-2-ylhydroxylamine, but lacks the hydroxylamine functionality.
Uniqueness: this compound is unique due to the presence of both an alkyne and a hydroxylamine group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
74939-75-6 |
|---|---|
Formule moléculaire |
C4H7NO |
Poids moléculaire |
85.10 g/mol |
Nom IUPAC |
O-but-3-yn-2-ylhydroxylamine |
InChI |
InChI=1S/C4H7NO/c1-3-4(2)6-5/h1,4H,5H2,2H3 |
Clé InChI |
HURKXEHWHSSKBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)
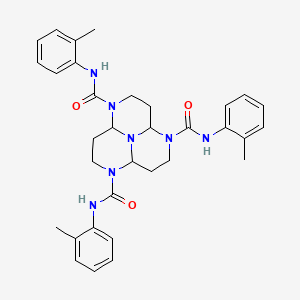


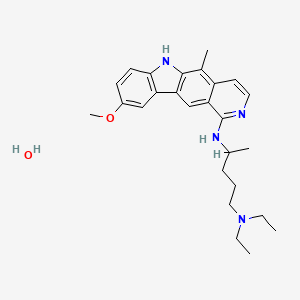
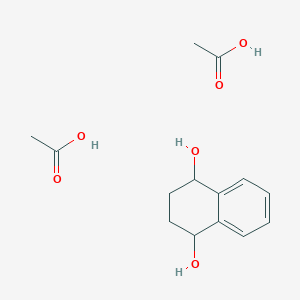
![1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-](/img/structure/B14440595.png)
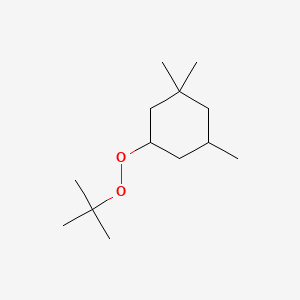

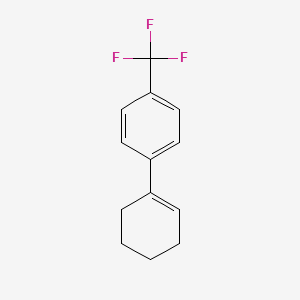
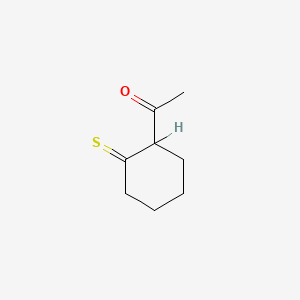
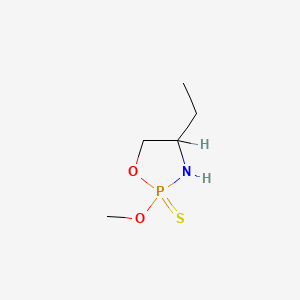
![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)
